

Introduction: Two Distinct Paths to a Common Goal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

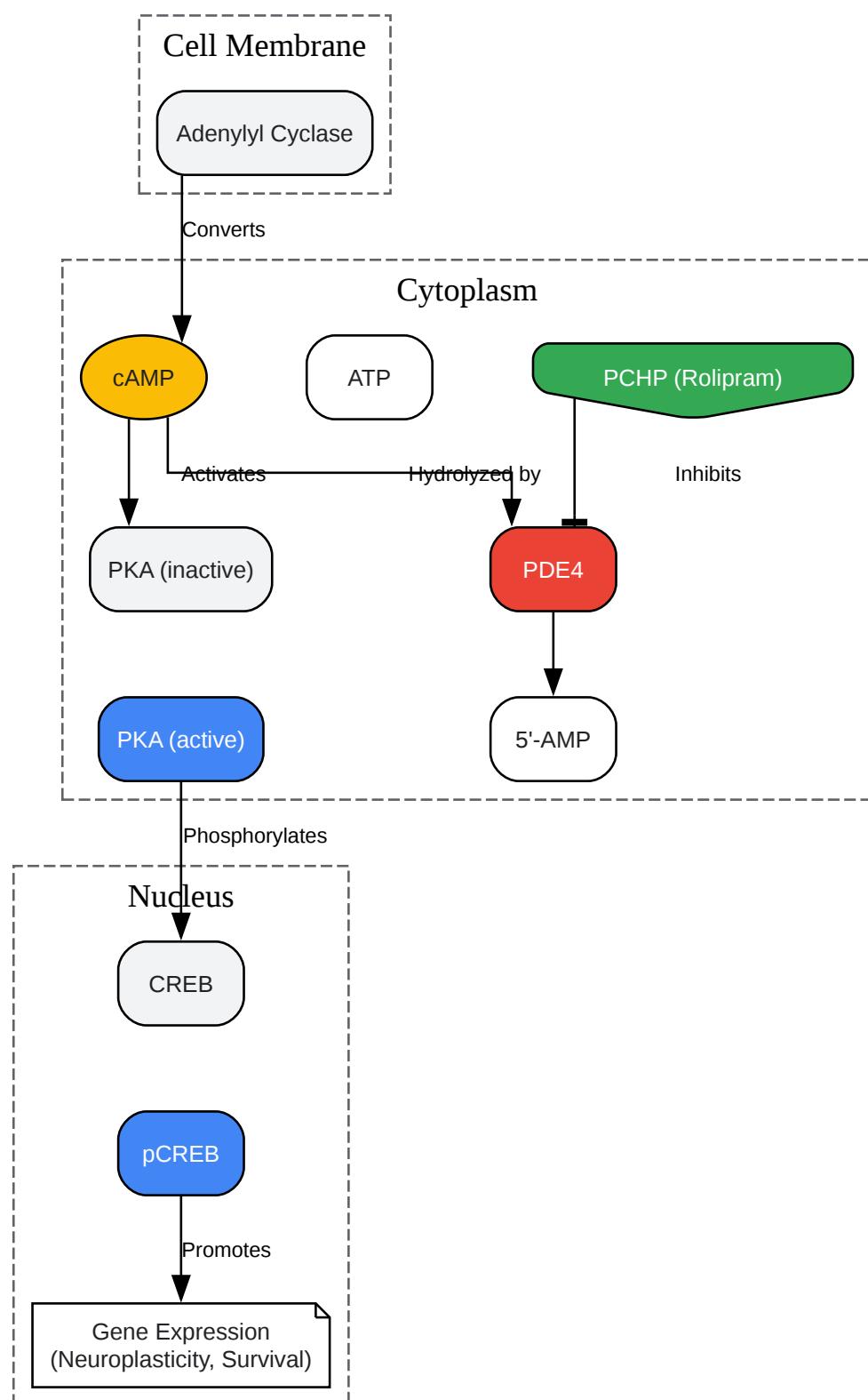
Compound Name: 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Cat. No.: B162773

[Get Quote](#)

The search for effective and rapid-acting antidepressants has led researchers down numerous molecular avenues. Among the most compelling are two compounds that achieve similar therapeutic endpoints through fundamentally different mechanisms: PCHP (Rolipram) and ketamine.

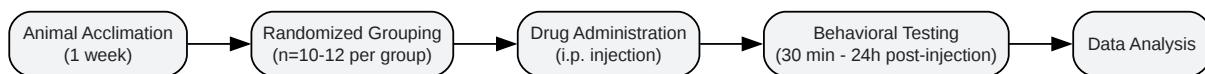
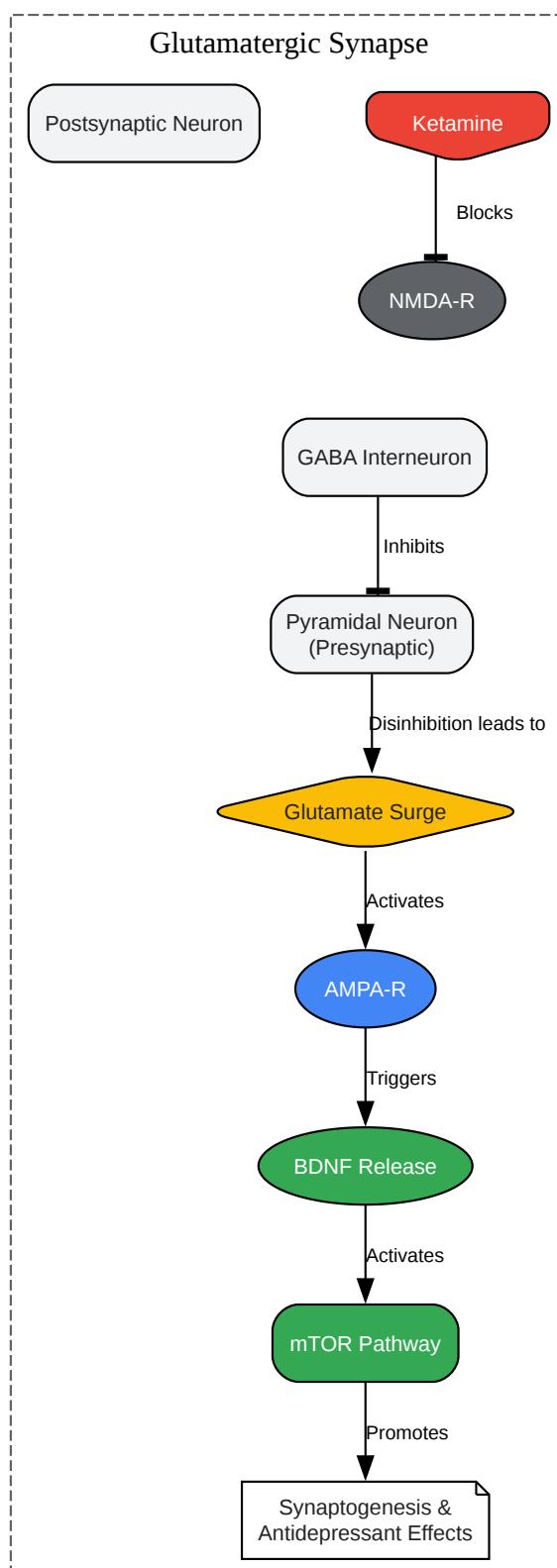
- PCHP (Rolipram) is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).^[1] By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, enhancing downstream signaling cascades implicated in neuroplasticity and mood regulation.^[2] Its effects are generally characterized by a profile similar to traditional antidepressants, though with a unique mechanism of action.
- Ketamine, on the other hand, is a non-competitive antagonist of the NMDA receptor, a key component of the brain's primary excitatory neurotransmitter system, the glutamate system.^{[3][4]} Its ability to produce rapid and robust antidepressant effects, even in treatment-resistant individuals, has revolutionized the field and highlighted the critical role of glutamatergic modulation in depression.^{[5][6]}


This guide will dissect the *in vivo* pharmacology of these two agents, providing a framework for their comparative evaluation and a deeper understanding of their respective therapeutic potentials.

Part 1: Divergent Molecular Mechanisms of Action

The contrasting behavioral outcomes of Rolipram and ketamine are rooted in their distinct primary molecular targets and the subsequent signaling cascades they initiate.

The PCHP (Rolipram) Pathway: Amplifying the cAMP Signal



Rolipram's mechanism centers on the preservation of the second messenger cAMP. PDE4 is the primary enzyme that hydrolyzes cAMP in neurons and immune cells.[\[1\]](#) By selectively inhibiting PDE4, Rolipram prevents this degradation, leading to an accumulation of intracellular cAMP. This elevated cAMP primarily activates cAMP-dependent protein kinase (PKA).[\[7\]](#)[\[8\]](#) Activated PKA then phosphorylates a host of downstream targets, most notably the cAMP Response Element-Binding Protein (CREB), a transcription factor that, once phosphorylated, promotes the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: PCHP (Rolipram) signaling pathway.

The Ketamine Pathway: Modulating the Glutamate System

Ketamine's primary action is the blockade of NMDA receptors.[\[10\]](#) The leading hypothesis for its rapid antidepressant effect involves the preferential blockade of NMDA receptors located on inhibitory GABAergic interneurons.[\[5\]](#)[\[11\]](#) This action reduces the inhibitory tone on pyramidal neurons, resulting in a transient surge of glutamate release.[\[12\]](#) This glutamate surge preferentially activates another type of glutamate receptor, the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[\[12\]](#)[\[13\]](#) The activation of AMPA receptors is a critical trigger for downstream events, including the release of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[\[4\]](#)[\[5\]](#) This cascade ultimately leads to an increase in protein synthesis required for synaptogenesis—the formation of new synapses—particularly in brain regions like the prefrontal cortex and hippocampus, which are often atrophied in chronic stress and depression.[\[5\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for comparison.

Step-by-Step Methodologies

1. Animal Model and Housing:

- Species: Adult male C57BL/6 mice (8-10 weeks old). This strain is widely used for behavioral neuroscience due to its genetic consistency.
- Housing: House animals in a temperature-controlled ($22 \pm 2^{\circ}\text{C}$) and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

[15]* Acclimation: Allow a minimum of one week for acclimation to the facility before initiating any experimental procedures. [15]

2. Drug Preparation and Administration:

• Groups:

- Vehicle Control: Saline or 2% DMSO in saline.
- PCHP (Ropipram): 1.0 mg/kg, dissolved in vehicle. [16][17]
- 3. Ketamine: 10 mg/kg, dissolved in saline. [18]*

Administration: Administer all substances via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

3. Behavioral Assays: Conduct a battery of tests to assess antidepressant-like and anxiolytic-like behaviors. It is recommended to run separate cohorts of animals for each test to avoid confounding effects from repeated testing.

• Forced Swim Test (FST) - Antidepressant-like Activity:

- Rationale: This test measures behavioral despair. Antidepressants typically reduce the duration of immobility, reflecting an active coping strategy. [19][20]
- * Protocol:
 - Pre-test (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water ($23-25^{\circ}\text{C}$) for 15 minutes. [19]

2. Drug Administration (Day 2): Administer the assigned drug or vehicle.

- Test Session (Day 2): 30 minutes after injection, place the mouse back into the cylinder for a 5-minute test session.
- Scoring: Record the duration of immobility (time spent floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect. [\[21\]](#)
- Tail Suspension Test (TST) - Antidepressant-like Activity:
 - Rationale: Similar to the FST, this test induces a state of learned helplessness. A reduction in immobility is a key indicator of antidepressant efficacy. [\[20\]](#) * Protocol:
 - Drug Administration: Administer the assigned drug or vehicle.
 - Test Session: 60 minutes after injection, suspend each mouse by its tail using adhesive tape (approximately 1 cm from the tip) from a horizontal bar. The mouse should be suspended 50 cm above the floor.
 - Scoring: Record the total time of immobility over a 6-minute period. [\[20\]](#)
- Elevated Plus Maze (EPM) - Anxiolytic-like Activity:
 - Rationale: This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms. [\[22\]](#) * Protocol:
 - Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
 - Drug Administration: Administer the assigned drug or vehicle.
 - Test Session: 30 minutes after injection, place the mouse in the center of the maze, facing an open arm.
 - Scoring: Over a 5-minute session, record the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect. [\[22\]](#)

Part 3: Comparative Data Summary and Interpretation

The distinct mechanisms of PCHP and ketamine are expected to produce different, albeit sometimes overlapping, behavioral profiles.

Behavioral Test	Parameter Measured	Expected PCHP (Rolipram) Effect	Expected Ketamine Effect	Primary Mechanism Implicated
Forced Swim Test (FST)	Immobility Time	↓ (Significant Decrease) [9]	↓↓ (Rapid & Robust Decrease) [6][18]	PCHP: cAMP/PKA/CRE B Pathway Ketamine: NMDA/AMPA/BD NF Pathway
Tail Suspension Test (TST)	Immobility Time	↓ (Significant Decrease) [9]	↓↓ (Rapid & Robust Decrease) [23][24]	PCHP: cAMP/PKA/CRE B Pathway Ketamine: NMDA/AMPA/BD NF Pathway
Elevated Plus Maze (EPM)	% Time in Open Arms	↑ (Increase) [9]	Variable/Context-Dependent	PCHP: Anxiolytic effects via cAMP signaling Ketamine: Complex effects on anxiety circuits
Neuroprotection	Neuronal Survival	Neuroprotective [16][25][26]	Dose-Dependent (Protective at low doses) [27][28]	PCHP: Anti-inflammatory, cAMP/AMPK/SIR T1<[1] [26]br>Ketamine: Induction of neuroprotective proteins (e.g., ADNP) [27]

Interpretation of Expected Results:

- Antidepressant-like Effects: Both compounds are expected to significantly reduce immobility in the FST and TST. Ketamine's effect is notably rapid, observable within an hour of administration, and can persist for days. [6][29] Rolipram's effect is also robust but may follow a time course more aligned with traditional antidepressants that require chronic administration for maximal efficacy, although acute effects are observed. [9][30]* Anxiolytic-like Effects: Rolipram is expected to show clear anxiolytic-like properties in the EPM, consistent with studies linking PDE4 inhibition to anxiety reduction. [9] Ketamine's effects on anxiety are more complex; while it is used to treat anxiety disorders, its acute effects in rodent models like the EPM can be variable and dose-dependent.
- Neuroprotective Effects: Both agents have demonstrated neuroprotective capabilities. Rolipram exerts protection largely through anti-inflammatory actions and the activation of cell survival pathways like AMPK/SIRT1. [25][26] Ketamine's neuroprotection is a double-edged sword; sub-anesthetic doses can be protective by inducing factors like ADNP, whereas higher, anesthetic doses can be neurotoxic, particularly in the developing brain. [27][28]

Conclusion and Future Directions

This guide outlines a direct *in vivo* comparison between PCHP (Rolipram) and ketamine, highlighting their distinct molecular and behavioral profiles.

- PCHP (Rolipram) acts as a modulator of the cAMP second messenger system, producing antidepressant and anxiolytic effects that align with enhancing intracellular signaling cascades crucial for neuroplasticity.
- Ketamine operates through a rapid and potent modulation of the glutamate system, leading to fast-acting antidepressant effects driven by synaptogenesis.

While both compounds show promise, their different mechanisms suggest they may be suitable for different therapeutic contexts. Future research should focus on head-to-head comparisons of their long-term effects on synaptic density, their efficacy in different models of depression (e.g., chronic stress models), and the potential for synergistic effects when used in combination, leveraging both the cAMP and glutamate pathways for a more comprehensive therapeutic strategy.

References

- Abdallah, C. G., Sanacora, G., Duman, R. S., & Krystal, J. H. (2015). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. *Depression and Anxiety*, 32(9), 689-697. [\[Link\]](#)
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. *Methods in Molecular Biology*, 573, 103-126. [\[Link\]](#)
- Hijazi, Y., & Boulieu, R. (2002). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). *CNS Neuroscience & Therapeutics*, 8(2), 117-130. [\[Link\]](#)
- Deranged Physiology. (2023). Ketamine. [\[Link\]](#)
- Wikipedia. (n.d.). Ketamine. [\[Link\]](#)
- Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [\[Link\]](#)
- Max Planck Institute of Psychiatry. (2022). New mechanism of ketamine's antidepressant action. [\[Link\]](#)
- Belovićová, K., Korb, A., & Hrubša, M. (2017). Animal tests for anxiety-like and depression-like behavior in rats. *Psychiatria Danubina*, 29(Suppl. 3), 415-425. [\[Link\]](#)
- Adell, A., et al. (2015). Impact of subanesthetic doses of ketamine on AMPA-mediated responses in rats: An in vivo electrophysiological study on monoaminergic and glutamatergic neurons. *Neuropsychopharmacology*, 40(10), 2446-2456. [\[Link\]](#)
- El-Sahar, A. E., et al. (2022). Rolipram Rescues Memory Consolidation Deficits Caused by Sleep Deprivation: Implication of the cAMP/PKA and cAMP/Epac Pathways. *CNS & Neurological Disorders - Drug Targets*, 21(7), 631-639. [\[Link\]](#)
- Fujita, M., et al. (2010). Effects of cAMP-dependent protein kinase activator and inhibitor on in vivo rolipram binding to phosphodiesterase 4 in conscious rats. *Synapse*, 64(2), 172-176. [\[Link\]](#)
- Aleksandrova, L. R., Phillips, A. G., & Wang, Y. T. (2017). Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor

antagonism. *Journal of Psychiatry & Neuroscience*, 42(4), 222-229. [\[Link\]](#)

- Fujita, M., et al. (2010). Effects of cAMP-dependent protein kinase activator and inhibitor on in vivo rolipram binding to phosphodiesterase 4 in conscious rats. *Synapse*, 64(2), 172-176. [\[Link\]](#)
- Deakin, J. F. W., et al. (2015). Evidence that Subanesthetic Doses of Ketamine Cause Sustained Disruptions of NMDA and AMPA-Mediated Frontoparietal Connectivity in Humans. *Journal of Neuroscience*, 35(33), 11683-11693. [\[Link\]](#)
- ResearchGate. (n.d.). Depression-Related Behavioral Tests. [\[Link\]](#)
- Al-Nuaimi, S. K., & Al-Saffar, F. J. (2012). Effects of Antidepressants on Behavioral Assessment in Adolescent Rats. *Bahrain Medical Bulletin*, 34(2). [\[Link\]](#)
- Aleksandrova, L. R., Phillips, A. G., & Wang, Y. T. (2017). Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism. *Journal of Psychiatry & Neuroscience*, 42(4), 222-229. [\[Link\]](#)
- Fujita, M., et al. (2011). Effects of cAMP-Dependent Protein Kinase Activator and Inhibitor on In Vivo Rolipram Binding to Phosphodiesterase 4 in Conscious Rats. *Synapse*, 64(2), 172-176. [\[Link\]](#)
- Kim, J., et al. (2023). Ketamine's rapid antidepressant effects are mediated by Ca²⁺-permeable AMPA receptors. *Molecular Brain*, 16(1), 47. [\[Link\]](#)
- Barad, M., Bourtchouladze, R., Winder, D. G., Golan, H., & Kandel, E. (1998). Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory. *Proceedings of the National Academy of Sciences*, 95(25), 15020-15025. [\[Link\]](#)
- Kim, H. K., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. *Frontiers in Molecular Neuroscience*, 10, 20. [\[Link\]](#)

- Kumar, A., et al. (2018). Comparative evaluation of anti-depressant effects of Citalopram, Ketamine and their combination in animal models of depression: A potential anti-depressant? *Journal of Clinical and Diagnostic Research*, 12(10), FC01-FC04. [\[Link\]](#)
- Overstreet, D. H., et al. (1989). Antidepressant effects of rolipram in a genetic animal model of depression: cholinergic supersensitivity and weight gain. *Pharmacology Biochemistry and Behavior*, 34(4), 691-696. [\[Link\]](#)
- Zhu, J., Mix, E., & Winblad, B. (2001). The antidepressant and antiinflammatory effects of rolipram in the central nervous system. *CNS Drug Reviews*, 7(4), 387-398. [\[Link\]](#)
- Wang, Z., et al. (2021). The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway. *Scientific Reports*, 11(1), 19572. [\[Link\]](#)
- Rincon-Cortes, M., & Grace, A. A. (2017). Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress. *Behavioural Brain Research*, 329, 143-151. [\[Link\]](#)
- Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. *PLoS ONE*, 7(9), e44729. [\[Link\]](#)
- Kim, H. K., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. *Frontiers in Molecular Neuroscience*, 10, 20. [\[Link\]](#)
- Markgraf, C. G., et al. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. *Advances in Pharmacology*, 93, 243-274. [\[Link\]](#)
- Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. *PLoS ONE*, 7(9), e44729. [\[Link\]](#)
- Assay Guidance Manual. (2012). *In Vivo Assay Guidelines*. [\[Link\]](#)

- Navakkode, S., Sajikumar, S., & Korte, M. (2004). The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging. *Journal of Neuroscience*, 24(38), 8344-8348. [\[Link\]](#)
- Zhang, J. C., et al. (2017). Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine. *Pharmacology Biochemistry and Behavior*, 159, 23-28. [\[Link\]](#)
- Li, Y. F., et al. (2009). Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus. *Neuropsychopharmacology*, 34(11), 2404-2419. [\[Link\]](#)
- ResearchGate. (n.d.). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [\[Link\]](#)
- Wang, Z., et al. (2021). The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway. *Scientific Reports*, 11(1), 19572. [\[Link\]](#)
- ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. [\[Link\]](#)
- O'Riordan, K. J., et al. (2015). In vivo and in vitro ketamine exposure exhibits a dose-dependent induction of activity-dependent neuroprotective protein in rat neurons. *Neuroscience*, 290, 31-40. [\[Link\]](#)
- Nosacka, R. L., et al. (2024). Ketamine induced synaptic plasticity operates independently of long-term potentiation. *Scientific Reports*, 14(1), 14032. [\[Link\]](#)
- Rajagopal, S., & Duman, R. S. (2020). Ketamine for a boost of neural plasticity: how, but also when? *Biological Psychiatry*, 87(11), 949-951. [\[Link\]](#)
- Zanos, P., & Gould, T. D. (2018). Ketamine: Neuroprotective or Neurotoxic? *Trends in Neurosciences*, 41(11), 743-745. [\[Link\]](#)
- Jefferson, S. J., et al. (2023). Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review. *Frontiers in Psychiatry*, 14, 1187431. [\[Link\]](#)

- Höflich, A., et al. (2017). Ketamine on psychopathology, state of consciousness and neurocognitive performance: a comparison of the R/S-racemate with the S-enantiomer in healthy volunteers. *Journal of Psychopharmacology*, 31(10), 1304-1314. [[Link](#)]
- Abdallah, C. G., et al. (2018). Imaging the effect of ketamine on synaptic density (SV2A) in the living brain. *Translational Psychiatry*, 8(1), 224. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. Rolipram Rescues Memory Consolidation Deficits Caused by Sleep Deprivation: Implication of the cAMP/PKA and cAMP/Epac Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cAMP-dependent protein kinase activator and inhibitor on in vivo rolipram binding to phosphodiesterase 4 in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine - Wikipedia [en.wikipedia.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of subanesthetic doses of ketamine on AMPA-mediated responses in rats: An in vivo electrophysiological study on monoaminergic and glutamatergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging the effect of ketamine on synaptic density (SV2A) in the living brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]
- 18. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Ketamine's rapid antidepressant effects are mediated by Ca²⁺-permeable AMPA receptors | eLife [elifesciences.org]
- 24. search.library.uvic.ca [search.library.uvic.ca]
- 25. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo and in vitro ketamine exposure exhibits a dose-dependent induction of activity-dependent neuroprotective protein in rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New mechanism of ketamine's antidepressant action [psych.mpg.de]

- 30. Antidepressant effects of rolipram in a genetic animal model of depression: cholinergic supersensitivity and weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Two Distinct Paths to a Common Goal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162773#in-vivo-comparison-of-pchp-and-ketamine-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com